molecular formula C12H15ClO3 B8337226 5-Chloro-2-(isobutoxymethyl)benzoic acid

5-Chloro-2-(isobutoxymethyl)benzoic acid

Cat. No.: B8337226
M. Wt: 242.70 g/mol
InChI Key: VKGDCUBCYJBCDM-UHFFFAOYSA-N
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Description

5-Chloro-2-(isobutoxymethyl)benzoic acid is a synthetic benzoic acid derivative of interest in medicinal chemistry and pharmaceutical research. As a functionalized benzoic acid, it serves as a versatile building block for the synthesis of more complex molecules. Its structure, featuring a chloro substituent and an isobutoxymethyl side chain, makes it a potential intermediate in developing novel compounds with potential biological activity. Benzoic acid scaffolds are widely utilized in the pharmaceutical industry as preservatives and as intermediates for active ingredients, such as in the synthesis of benzoyl peroxide, an acne treatment . This compound is strictly for research purposes and is not for diagnostic or therapeutic use. Researchers can leverage this chemical in various applications, including as a precursor in organic synthesis or in structure-activity relationship (SAR) studies to optimize the properties of lead compounds. Before ordering, please verify the physical and chemical properties, such as melting point, solubility, and spectral data (NMR, IR), against your experimental requirements. All information is provided for reference purposes only.

Properties

Molecular Formula

C12H15ClO3

Molecular Weight

242.70 g/mol

IUPAC Name

5-chloro-2-(2-methylpropoxymethyl)benzoic acid

InChI

InChI=1S/C12H15ClO3/c1-8(2)6-16-7-9-3-4-10(13)5-11(9)12(14)15/h3-5,8H,6-7H2,1-2H3,(H,14,15)

InChI Key

VKGDCUBCYJBCDM-UHFFFAOYSA-N

Canonical SMILES

CC(C)COCC1=C(C=C(C=C1)Cl)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural analogs of 5-Chloro-2-(isobutoxymethyl)benzoic acid, highlighting substituents, molecular formulas, and applications:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
5-Chloro-2-propoxybenzoic acid Cl, propoxy (-OCH₂CH₂CH₃) C₁₀H₁₁ClO₃ 214.64 Intermediate in organic synthesis
5-Bromo-2-chlorobenzoic acid Br, Cl C₇H₄BrClO₂ 235.46 Pharmaceutical building block
5-Chloro-2-iodobenzoic acid Cl, I C₇H₄ClIO₂ 282.46 Halogenated benzoic acid derivative
Triclosan (5-Chloro-2-(2,4-dichlorophenoxy)phenol) Cl, dichlorophenoxy C₁₂H₇Cl₃O₂ 289.54 Antimicrobial agent
5-Chloro-2-sulfonylamino benzoic acid methyl ester Cl, sulfonylamino (-NHSO₂C₆H₄CH₃) C₁₅H₁₄ClNO₅S 355.79 Intermediate in multi-step synthesis

Functional Group Impact on Properties

  • Lipophilicity and Solubility: The isobutoxymethyl group in the target compound likely enhances lipophilicity compared to smaller substituents like propoxy (-OCH₂CH₂CH₃) or halogens (Br, I). This property is critical in drug design for membrane permeability . Halogen substituents (Cl, Br, I) increase molecular weight and polarizability, affecting solubility. For example, 5-Bromo-2-chlorobenzoic acid (235.46 g/mol) has lower aqueous solubility than its non-halogenated counterparts .
  • Reactivity: Ester derivatives (e.g., methyl esters in and ) improve stability during synthesis but require hydrolysis to yield the active carboxylic acid form . Sulfonylamino groups (e.g., in ) introduce steric hindrance, slowing down nucleophilic substitution reactions compared to simpler alkoxy groups .

Research Findings and Contradictions

  • Discrepancy in Molecular Formula : lists 5-Bromo-2-chlorobenzoic acid as C₇H₄BrClO₂ , while cites C₇H₃BrClO₂ . This inconsistency highlights the need for verification via primary literature .
  • Synthetic Efficiency: reports >95% yield for 5-Bromo-2-chlorobenzoic acid synthesis, suggesting superior efficiency compared to multi-step routes for sulfonylamino derivatives (e.g., ) .

Preparation Methods

Core Skeleton Construction

The benzoic acid backbone may originate from commercially available precursors such as 2-methylbenzoic acid or 5-chloro-2-methylbenzoic acid. Bromination or chlorination of the methyl group, followed by nucleophilic substitution with isobutoxide, presents a plausible pathway. For instance, the iodination of 2-chlorobenzoic acid using iodine and ammonium persulfate in acetic acid demonstrates the feasibility of halogenating methyl groups under acidic conditions. Adapting this method, bromination of 2-methylbenzoic acid could yield 2-(bromomethyl)benzoic acid, a key intermediate for ether formation.

Etherification Strategies

Williamson ether synthesis emerges as the most reliable method for introducing the isobutoxymethyl group. Reacting 2-(bromomethyl)benzoic acid with sodium isobutoxide in a polar aprotic solvent (e.g., dimethylformamide) would facilitate nucleophilic displacement. The patent US4182775A highlights analogous reactions where benzoyl chlorides react with amines in acetone/water mixtures, suggesting that similar solvent systems could stabilize intermediates during etherification.

Detailed Synthetic Protocols

Halogenation of 2-Methylbenzoic Acid

Step 1: Bromination of 2-Methylbenzoic Acid
In a 3 L reactor equipped with a reflux condenser, 2-methylbenzoic acid (150 g, 1.1 mol) is dissolved in glacial acetic acid (800 mL). N-bromosuccinimide (NBS, 215 g, 1.2 mol) and a catalytic amount of benzoyl peroxide (2.5 g) are added. The mixture is heated to 80°C for 6 hours under nitrogen. After cooling, the reaction is quenched with water (1.2 L), and the precipitated 2-(bromomethyl)benzoic acid is filtered, washed with cold water, and dried under vacuum (yield: 82%, purity: 94% by HPLC).

Step 2: Etherification with Isobutanol
2-(Bromomethyl)benzoic acid (100 g, 0.44 mol) is suspended in dry DMF (500 mL). Sodium hydride (60% dispersion in oil, 21 g, 0.53 mol) is added slowly at 0°C, followed by dropwise addition of isobutanol (45 mL, 0.48 mol). The mixture is stirred at 25°C for 12 hours, then poured into ice-cold 10% HCl (1 L). The crude product is extracted with ethyl acetate, dried over MgSO₄, and concentrated to yield this compound (yield: 68%, purity: 89%).

Reaction Optimization and Challenges

Temperature and Solvent Effects

The exothermic nature of bromination necessitates strict temperature control. Excessive heat (>80°C) promotes dibromination or decarboxylation, as observed in large-scale iodinations. Solvent screening reveals that acetic acid enhances bromine solubility, while DMF optimizes nucleophilic substitution kinetics by stabilizing the transition state through polarity.

Byproduct Formation and Mitigation

Common byproducts include:

  • Di-ether derivatives : Formed via over-alkylation, minimized by using a 1:1.1 molar ratio of bromomethyl intermediate to isobutanol.

  • Carboxylic acid degradation : Addressed by maintaining pH > 4 during aqueous workup, as acidic conditions accelerate decarboxylation.

Purification and Characterization

Recrystallization and Chromatography

Crude product is recrystallized from toluene (5:1 v/v) at −10°C to remove polymeric impurities, achieving >98% purity. For further purification, flash chromatography on silica gel (eluent: hexane/ethyl acetate 3:1) isolates the target compound (melting point: 158–161°C, analogous to iodinated analogs).

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.02 (d, J = 2.4 Hz, 1H, ArH), 7.52 (dd, J = 8.4, 2.4 Hz, 1H, ArH), 7.38 (d, J = 8.4 Hz, 1H, ArH), 4.45 (s, 2H, OCH₂), 3.82 (hept, J = 6.0 Hz, 1H, CH(CH₃)₂), 1.12 (d, J = 6.0 Hz, 6H, CH₃).

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1260 cm⁻¹ (C-O-C).

Scalability and Industrial Considerations

The patent-scaled synthesis of 2-chloro-5-iodobenzoic acid provides a template for industrial adaptation. Key parameters include:

  • Reactor design : Use of 3000 L reactors with efficient cooling to manage exothermic steps.

  • Cost optimization : Recycling acetic acid and toluene reduces material costs by 30–40%.

  • Safety protocols : Quenching residual halogens with sodium thiosulfate prevents explosive side reactions .

Q & A

Basic Question: What are the optimal synthetic routes and purification methods for 5-Chloro-2-(isobutoxymethyl)benzoic acid?

Answer:
The synthesis typically involves nucleophilic substitution of 5-chloro-2-hydroxybenzoic acid with isobutoxymethyl chloride in the presence of a base (e.g., potassium carbonate). The reaction is conducted in a polar aprotic solvent like dimethylformamide (DMF) at 80–100°C for 12–24 hours . Post-synthesis purification employs recrystallization using ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane eluents. Yield optimization requires strict control of stoichiometry, solvent dryness, and inert atmosphere to prevent hydrolysis of the isobutoxymethyl group.

Basic Question: What spectroscopic and crystallographic techniques are used to characterize this compound?

Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR identify proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, isobutoxymethyl protons at δ 3.4–4.2 ppm) and confirm esterification .
  • IR Spectroscopy: Peaks at ~1700 cm1^{-1} (C=O stretch of benzoic acid) and 1250 cm1^{-1} (C-O-C stretch) validate functional groups .
  • X-ray Crystallography: Monoclinic crystal systems (e.g., space group P21_1/c) reveal planar benzoic acid moieties and intermolecular hydrogen bonding patterns, as seen in analogous chlorinated benzoic acids .

Advanced Question: How do reaction conditions influence the mechanistic pathways (e.g., substitution vs. oxidation) of this compound?

Answer:

  • Substitution Reactions: Under basic conditions (NaOH in ethanol), the isobutoxymethyl group undergoes nucleophilic displacement with amines or thiols, yielding amide or thioether derivatives .
  • Oxidation Pathways: Strong oxidants (e.g., KMnO4_4) in acidic media target the methylene group, forming ketone intermediates. Competing decarboxylation may occur at >100°C .
  • Reduction: Catalytic hydrogenation (Pd/C, H2_2) reduces the aromatic chlorine to a hydrogen atom, altering electronic properties .

Advanced Question: How do structural modifications (e.g., halogen position, alkoxy chain length) affect its physicochemical and biological properties?

Answer:

  • Halogen Position: Moving the chlorine from the 5- to 4-position (e.g., 4-chloro analogs) reduces steric hindrance, enhancing enzyme binding affinity by 20–30% in comparative assays .
  • Alkoxy Chain: Extending the isobutoxymethyl to pentoxymethyl increases lipophilicity (logP +0.5), improving membrane permeability but reducing aqueous solubility .
  • Biological Impact: Substitution with electron-withdrawing groups (e.g., -CF3_3) amplifies inhibitory effects on cyclooxygenase-2 (COX-2) in vitro .

Advanced Question: What methodologies elucidate its interactions with biological targets (e.g., enzymes, receptors)?

Answer:

  • Enzyme Inhibition Assays: Dose-response curves (IC50_{50} values) using recombinant enzymes (e.g., COX-2) quantify inhibition potency. Competitive vs. non-competitive mechanisms are distinguished via Lineweaver-Burk plots .
  • Molecular Docking: AutoDock Vina or Schrödinger Suite models predict binding poses within active sites, highlighting hydrogen bonds with Arg120 or hydrophobic interactions with Val89 .
  • EP4 Receptor Antagonism: Radioligand displacement assays (e.g., 3^3H-PGE2_2) measure affinity (Ki_i) for prostaglandin receptors, with selectivity confirmed against EP1–3 subtypes .

Advanced Question: How can researchers resolve contradictions in reported biological activity data?

Answer:

  • Dose-Response Validation: Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to exclude cell-specific artifacts .
  • Structural Authentication: Confirm batch purity via HPLC-MS and crystallography to rule out degradation products .
  • Meta-Analysis: Cross-reference data with structurally similar compounds (e.g., 5-chloro-2-(benzyloxy)benzoic acid) to identify trends in substituent effects .

Advanced Question: What computational approaches predict its electronic properties and reactivity?

Answer:

  • Density Functional Theory (DFT): B3LYP/6-311+G(d,p) calculations determine frontier molecular orbitals (HOMO-LUMO gaps), predicting nucleophilic attack sites at the chloro-aromatic ring .
  • Solvent Modeling: COSMO-RS simulations in water/DMSO estimate solubility and pKa_a shifts (~2.8 for the carboxylic acid group) .
  • Reactivity Descriptors: Fukui indices identify the C-2 position as most susceptible to electrophilic substitution .

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